1-(1H-1,2,3-Benzotriazol-1-yl)acetone
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Overview
Description
1-(1H-1,2,3-Benzotriazol-1-yl)acetone is a chemical compound with the molecular formula C9H9N3O. It is a derivative of benzotriazole, a heterocyclic compound known for its versatile applications in various fields of chemistry. The compound is characterized by the presence of a benzotriazole moiety attached to an acetone group, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1H-1,2,3-Benzotriazol-1-yl)acetone can be synthesized through several methods. One common approach involves the reaction of benzotriazole with acetone in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the benzotriazole acting as a nucleophile and attacking the carbonyl carbon of acetone. The reaction can be carried out in various solvents, including water, ethanol, or acetonitrile, and may require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, may be employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(1H-1,2,3-Benzotriazol-1-yl)acetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, where it acts as a leaving group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can react with the benzotriazole moiety under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzotriazole derivatives.
Scientific Research Applications
1-(1H-1,2,3-Benzotriazol-1-yl)acetone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1H-1,2,3-Benzotriazol-1-yl)acetone involves its interaction with various molecular targets and pathways. The benzotriazole moiety can act as an electron-donating or electron-withdrawing group, influencing the reactivity of the compound. It can stabilize negative charges and radicals, making it a versatile intermediate in chemical reactions. The compound’s effects are mediated through its ability to form stable complexes with metal ions and participate in redox reactions .
Comparison with Similar Compounds
Similar Compounds
2-(1H-Benzotriazol-1-yl)acetonitrile: Another benzotriazole derivative with similar reactivity and applications.
1H-Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate: Used as a coupling reagent in peptide synthesis.
O-(1H-Benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate: Another coupling reagent with similar properties.
Uniqueness
1-(1H-1,2,3-Benzotriazol-1-yl)acetone is unique due to its specific structure, which combines the reactivity of benzotriazole with the functional group versatility of acetone. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-(benzotriazol-1-yl)propan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-7(13)6-12-9-5-3-2-4-8(9)10-11-12/h2-5H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVFTILUWQOBDA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C2=CC=CC=C2N=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30339274 |
Source
|
Record name | 1-(1H-1,2,3-Benzotriazol-1-yl)acetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30339274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16219-51-5 |
Source
|
Record name | 1-(1H-1,2,3-Benzotriazol-1-yl)acetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30339274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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